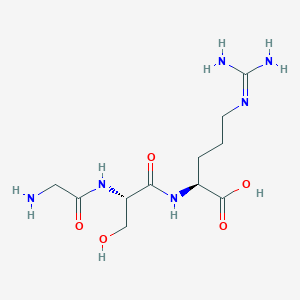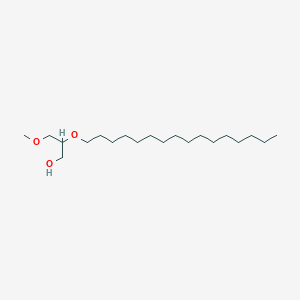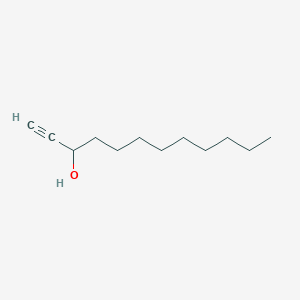
Dodecyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyn-3-ol: is an organic compound with the molecular formula C12H22O . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodecyn-3-ol can be synthesized through various organic reactions. One common method involves the alkylation of acetylene followed by hydroboration-oxidation . The reaction typically requires a catalyst such as palladium or nickel and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors . The process involves the continuous flow of reactants and the use of automated systems to monitor and control reaction parameters. This ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecyn-3-ol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the triple bond to a double or single bond.
Substitution: Replaces the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like or .
Reduction: Employs in the presence of a .
Substitution: Utilizes halogenating agents such as thionyl chloride .
Major Products:
Oxidation: Produces .
Reduction: Yields or .
Substitution: Forms dodecyl halides .
Wissenschaftliche Forschungsanwendungen
Dodecyn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a in organic synthesis and as a for more complex molecules.
Biology: Investigated for its potential .
Medicine: Explored for its role in and .
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which Dodecyn-3-ol exerts its effects involves its interaction with molecular targets . The hydroxyl group and triple bond allow it to participate in various chemical reactions , influencing biological pathways and industrial processes . The compound can inhibit enzyme activity or alter cell membrane properties , depending on its application .
Vergleich Mit ähnlichen Verbindungen
- 3,7,11-Trimethyl-1-dodecyn-3-ol
- 3-Dodecen-1-ol
- 3,7,11-Trimethyl-1-dodecen-3-ol
Uniqueness: Dodecyn-3-ol is unique due to its specific molecular structure and reactivity . The presence of a triple bond and a hydroxyl group makes it versatile for various chemical transformations and applications . Its ability to undergo multiple types of reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
81929-17-1 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
dodec-1-yn-3-ol |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h2,12-13H,3,5-11H2,1H3 |
InChI-Schlüssel |
SXHAVBUQMQCRHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


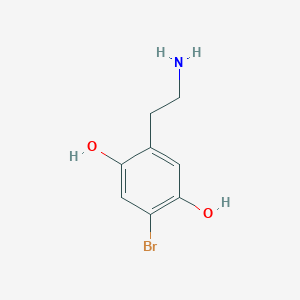
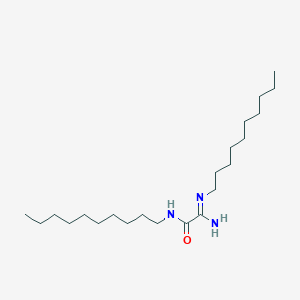
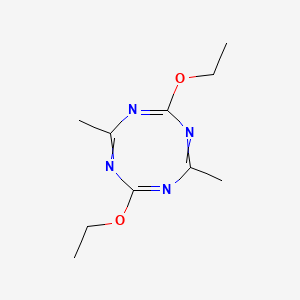
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![4-({2-[2,4-Dinitro-6-(trifluoromethyl)phenyl]ethyl}amino)benzonitrile](/img/structure/B14411212.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)

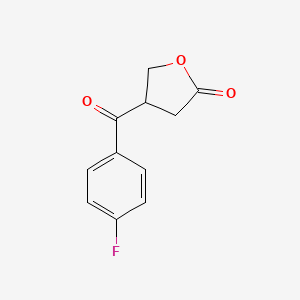
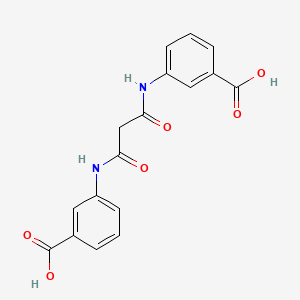
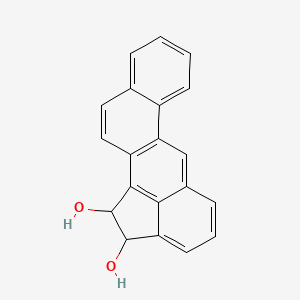
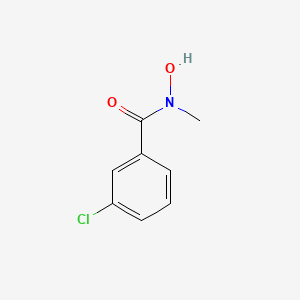
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
